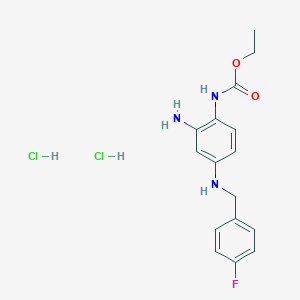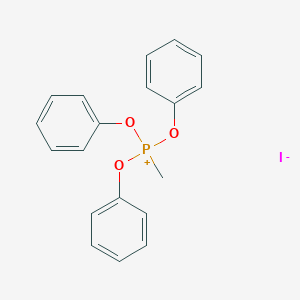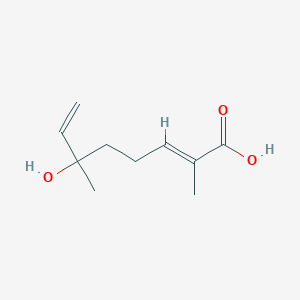
O-Desmethylnaproxen
概要
説明
O-Desmethylnaproxen, also known as (S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid or d-2-(6-Hydroxy-2-naphthyl)proprionic acid, is a non-steroidal anti-inflammatory drug (NSAID) used to relieve mild to moderate pain, inflammation, and fever . Its empirical formula is C13H12O3, and it has a molecular weight of 216.23 .
Synthesis Analysis
O-Desmethylnaproxen is a metabolite of Naproxen, produced through the cytochrome P450-based demethylation of the napthalenic methoxyl group in Naproxen . This process primarily involves the 2C9 isoform of cytochrome P450, with minor contributions from the 1A2 and 2C8 isoforms .Molecular Structure Analysis
The molecular structure of O-Desmethylnaproxen is characterized by a naphthalene ring with a hydroxyl group at the 6th position and a proprionic acid group attached to the 2nd position .Chemical Reactions Analysis
O-Desmethylnaproxen can be detected using a voltammetric analysis, which exhibits an electrochemical oxidation peak at 0.4–0.5 V . This method allows for the simultaneous determination of Naproxen and O-Desmethylnaproxen in saliva samples .Physical And Chemical Properties Analysis
O-Desmethylnaproxen is a white solid with a melting point of 182-183 °C. It should be stored at a temperature of 2-8°C .科学的研究の応用
Pharmacokinetic Studies
O-Desmethylnaproxen is used in pharmacokinetic studies . It is a metabolite of naproxen, a common non-steroidal anti-inflammatory drug (NSAID). In a study, the simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples was performed by liquid chromatography-tandem mass spectrometry . This methodology proved to be rapid, sensitive, accurate, and selective for each drug and allows for the analysis of their pharmacokinetic parameters .
Drug Interaction Studies
The interaction of naproxen with other drugs, such as esomeprazole, can significantly alter the pharmacokinetics of O-Desmethylnaproxen . The study found that the association of naproxen with esomeprazole took a considerably longer time to reach the maximum concentration and also to be eliminated . Such differences are likely due to the delay in the absorption of naproxen when it is associated with the drug proton pump inhibitor, esomeprazole .
Metabolite Analysis
O-Desmethylnaproxen is used in metabolite analysis . Voltammetric analysis of (S)-O-Desmethylnaproxen enables the determination of (S)-O-Desmethylnaproxen in the presence of (S)-naproxen when evaluating the activity of cytochromes P450 involved in (S)-naproxen metabolism .
Cytochrome P450 Activity Determination
O-Desmethylnaproxen is used to assess the O-demethylation activity of cytochrome P450 2C9 (CYP2C9) towards (S)-naproxen . The values obtained for the maximal reaction rate (Vmax) and the Michaelis constant (KM) of CYP2C9 for (S)-naproxen were determined using voltammetric analysis of (S)-O-Desmethylnaproxen .
Enzymatic Synthesis
The glucuronides of naproxen and its metabolite 6-O-desmethylnaproxen have been produced on a preparative scale by enzymatic synthesis . This process is important for understanding the metabolism of naproxen and its implications for drug safety and efficacy .
Chemical Synthesis
6-O-Desmethylnaproxen, the glycine conjugate of naproxen, and the O-sulphate of 6-O-desmethylnaproxen were prepared by chemical synthesis . This process is crucial for the production of these compounds for further study and potential therapeutic applications .
Safety and Hazards
将来の方向性
Future research directions include the use of voltammetric analysis of O-Desmethylnaproxen in pharmacological studies for determining O-demethylase activity of CYP2C9 . Another direction is the elucidation of a Naproxen metabolite interference in total bilirubin testing on a routine chemistry analyzer system using LC-MS/MS .
作用機序
Target of Action
O-Desmethylnaproxen, like its parent compound Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID). Its primary targets are the cyclooxygenase enzymes (COX-1 and COX-2) that play a crucial role in the synthesis of prostaglandins, prostacyclin, and thromboxane from arachidonic acid .
Mode of Action
O-Desmethylnaproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin synthesis, O-Desmethylnaproxen can effectively manage acute pain as well as pain related to rheumatic diseases .
Biochemical Pathways
The key intermediates that appear during the degradation of naproxen by Bacillus thuringiensis B1 are O-desmethylnaproxen and salicylate. Salicylate is then cleaved by 1,2-salicylate dioxygenase or is hydroxylated to gentisate or catechol. These intermediates can be cleaved by the appropriate dioxygenases, and the resulting products are incorporated into the central metabolism .
Pharmacokinetics
O-Desmethylnaproxen, like Naproxen, is well absorbed when administered orally . It binds extensively to plasma proteins, and its absorption and elimination can be influenced by factors such as renal function, age, hepatic disease, and rheumatoid arthritis . The excretion of the O-Desmethylnaproxen metabolite conjugate may be tied to renal function, as accumulation occurs in end-stage renal disease .
Result of Action
The inhibition of COX enzymes by O-Desmethylnaproxen leads to a decrease in the production of prostaglandins. This results in the reduction of inflammation and pain, making it effective for managing conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory conditions .
Action Environment
The presence of O-Desmethylnaproxen in the environment, particularly in water, can have a negative effect on non-target organisms, especially when mixed with other drugs . Its biodegradation occurs mainly through desmethylnaproxen as a key intermediate . The high consumption of naproxen is reflected in its presence in the environment .
特性
IUPAC Name |
(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966442 | |
| Record name | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethylnaproxen | |
CAS RN |
52079-10-4 | |
| Record name | O-Desmethylnaproxen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52079-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-Demethylnaproxen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Desmethylnaproxen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-O-DEMETHYLNAPROXEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSN14HHQ8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is O-Desmethylnaproxen formed in the body?
A: O-DMN is primarily formed through the O-demethylation of naproxen, a reaction catalyzed by cytochrome P450 enzymes, mainly CYP2C9, in the liver. [, , , ]
Q2: Does O-DMN undergo further metabolism?
A: Yes, O-DMN can be further metabolized through conjugation reactions, primarily acyl glucuronidation and sulfation. These conjugates are then excreted in urine and bile. [, , ] A novel acyl glucuronide-sulfate diconjugate has been identified as a major biliary metabolite in rats. []
Q3: Are there genetic factors influencing O-DMN formation?
A: Yes, polymorphisms in the CYP2C9 gene can significantly impact the pharmacokinetics of both naproxen and O-DMN. Individuals carrying certain CYP2C9 variants may exhibit altered metabolic rates, leading to different drug exposure levels. [, ] For instance, the CYP2C9 M1L variant, found in the Yup'ik Alaska Native population, has been linked to reduced CYP2C9 activity, resulting in lower O-DMN formation. []
Q4: Can O-DMN be detected in bodily fluids other than blood and urine?
A: Yes, O-DMN can be detected and quantified in saliva, making it a potential non-invasive matrix for pharmacokinetic studies. [, , ]
Q5: Does O-DMN possess any pharmacological activity?
A: While naproxen is a known analgesic and anti-inflammatory agent, O-DMN's pharmacological activity is less clear. Some studies suggest it might possess cytotoxic effects at higher concentrations. [, ] One study showed that low serum naproxen concentrations, and consequently potentially lower O-DMN levels, were associated with minimal pain relief in women with dysmenorrhea. []
Q6: Can O-DMN interfere with laboratory tests?
A: Yes, O-DMN has been reported to interfere with certain bilirubin assays, particularly those based on the Jendrassik and Grof method, leading to falsely elevated total bilirubin levels. This interference has been observed in patients taking naproxen at therapeutic doses and is more pronounced at higher naproxen (and consequently O-DMN) levels. [, ]
Q7: Is O-DMN found in the environment?
A: Yes, O-DMN, like many pharmaceuticals, has been detected in the environment, particularly in wastewater and surface water. This presence is attributed to its incomplete removal during wastewater treatment processes and excretion by humans and animals. [, , ]
Q8: Are there microorganisms capable of degrading O-DMN?
A: Yes, several fungal strains, including Aspergillus niger, have demonstrated the ability to degrade O-DMN. The degradation pathways involve O-demethylation and hydroxylation reactions, suggesting the involvement of cytochrome P450 enzymes in these organisms as well. [, ] Anaerobic microbial consortia, enriched under methanogenic and sulfate-rich conditions, can also demethylate naproxen to O-DMN. []
Q9: What are the potential environmental concerns associated with O-DMN?
A: The presence of O-DMN in the environment raises concerns about potential ecotoxicological effects on aquatic organisms. More research is needed to fully understand its long-term impact on ecosystems. []
Q10: What is the role of SULT1A1 in O-DMN metabolism?
A: SULT1A1, a human cytosolic sulfotransferase, plays a key role in the sulfation of O-DMN, contributing to its elimination from the body. Polymorphisms in the SULT1A1 gene could potentially influence O-DMN sulfation and its overall pharmacokinetic profile. [, ]
Q11: How can we improve the analytical methods for O-DMN detection and quantification?
A: Developing highly sensitive and selective analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for accurately measuring O-DMN concentrations in various matrices, including biological fluids and environmental samples. [, , , , ]
Q12: What are the potential research areas for understanding the environmental impact of O-DMN?
A: Further research should focus on assessing the ecotoxicological effects of O-DMN on various aquatic organisms, investigating its bioaccumulation potential in the food chain, and developing efficient strategies for its removal during wastewater treatment processes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




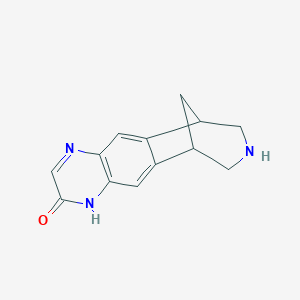
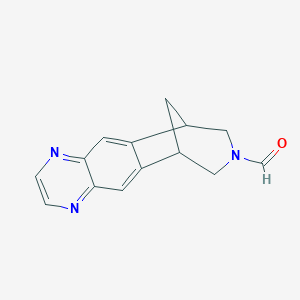
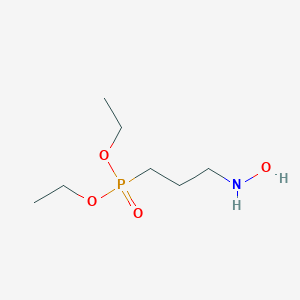
![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)

